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Application Note: This protocol details the co-immunoprecipitation (Co-IP) procedure to identify

and analyze proteins interacting with the mitochondrial outer membrane protein Mim1 in the

model organism Saccharomyces cerevisiae. This method is crucial for researchers in molecular

biology, biochemistry, and drug development investigating mitochondrial protein import,

complex assembly, and mitochondrial biogenesis.

Audience: This document is intended for researchers, scientists, and drug development

professionals with experience in standard laboratory techniques.

Introduction
Mim1 (Mitochondrial import protein 1) is an integral protein of the outer mitochondrial

membrane in Saccharomyces cerevisiae. It plays a critical role in the biogenesis of the

Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the main entry

gate for newly synthesized proteins into mitochondria. Mim1 is essential for the assembly of

key TOM complex components, such as Tom40, Tom20, and Tom70. Understanding the protein

interaction network of Mim1 is vital for elucidating the molecular mechanisms of mitochondrial

protein import and the assembly of mitochondrial protein complexes. Co-immunoprecipitation

followed by mass spectrometry is a powerful technique to identify novel interacting partners

and to confirm known interactions.
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The following table summarizes known and potential interacting partners of Mim1 identified

through large-scale affinity purification-mass spectrometry studies in Saccharomyces

cerevisiae. The data is sourced from the comprehensive yeast interactome study by O'Reilly et

al. (2023), accessible at --INVALID-LINK--.
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Protein Name UniProt ID Gene Name Description
Interaction
Score

Mitochondrial

import protein 1
P32898 MIM1 Bait protein -

Mitochondrial

import protein 2
P0C0X8 MIM2

Component of

the MIM

complex,

involved in

mitochondrial

outer membrane

protein import.

10

Translocase of

outer membrane

40 kDa subunit

P32897 TOM40

Forms the

central channel

of the TOM

complex for

protein import.

9

Mitochondrial

import receptor

subunit TOM20

P23368 TOM20

Receptor for

mitochondrial

preproteins.

8

Mitochondrial

import receptor

subunit TOM70

P21810 TOM70

Receptor for

mitochondrial

preproteins with

internal targeting

signals.

7

Mitochondrial

import receptor

subunit TOM22

P50113 TOM22

Central

organizing

subunit of the

TOM complex.

6
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Sorting and

assembly

machinery

component 50

P32896 SAM50

Core component

of the SAM

complex,

mediates

insertion of beta-

barrel proteins.

5

Mitochondrial

distribution and

morphology

protein 10

P38295 MDM10

Involved in

mitochondrial

morphology and

protein import.

5

Mitochondrial

outer membrane

protein Ugo1

P53188 UGO1

Involved in

mitochondrial

fusion.

4

Protein Scm4 P40059 SCM4

Involved in

mitochondrial

protein import.

4

Note: The Interaction Score is a confidence score assigned by the yeast-interactome.org

database, ranging from 0 to 10, with higher scores indicating higher confidence in the

interaction.

Experimental Protocols
Yeast Culture and Mitochondria Isolation
This protocol is adapted for yeast cells expressing a tagged version of Mim1 (e.g., Mim1-HA or

Mim1-GFP) from the endogenous locus to ensure physiological expression levels.

Materials:

Yeast strain expressing tagged Mim1

YPD or appropriate selective media

Dithiothreitol (DTT)
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Zymolyase

Sorbitol buffer (1.2 M sorbitol, 20 mM K-PIPES pH 6.8)

Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 2 mM MgCl2, 1 mM

EGTA, 1 mM PMSF, and protease inhibitor cocktail)

Differential centrifugation equipment

Protocol:

Grow yeast cells to mid-log phase (OD600 ≈ 2-4) in 2-4 liters of appropriate media.

Harvest cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cell pellet with sterile water.

Resuspend the cells in 100 mM Tris-HCl pH 9.4, 10 mM DTT and incubate for 10 minutes at

30°C to induce cell wall stress.

Pellet the cells and resuspend in sorbitol buffer.

Add zymolyase (2-3 mg per gram of cell wet weight) and incubate at 30°C with gentle

shaking until spheroplasts are formed (monitor by measuring OD800 of a 1:100 dilution in

water, which should drop by ~80-90%).

Harvest spheroplasts by centrifugation at 1,500 x g for 5 minutes.

Gently resuspend the spheroplast pellet in ice-cold homogenization buffer.

Homogenize the spheroplasts using a Dounce homogenizer (15-20 strokes with a tight-fitting

pestle).

Perform differential centrifugation to isolate mitochondria:

Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet unbroken cells and nuclei.
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Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to

pellet mitochondria.

Wash the mitochondrial pellet by resuspending in homogenization buffer and centrifuging

again at 12,000 x g for 15 minutes.

Resuspend the final mitochondrial pellet in a small volume of homogenization buffer and

determine the protein concentration using a Bradford or BCA assay.

Co-immunoprecipitation of Mim1 and Interacting
Proteins
Materials:

Isolated mitochondria

Co-IP Lysis Buffer (1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM

PMSF, and protease inhibitor cocktail)

Anti-tag antibody (e.g., anti-HA or anti-GFP)

Protein A/G magnetic beads

Wash Buffer (0.1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

Elution Buffer (e.g., 2x Laemmli sample buffer)

Magnetic rack

Protocol:

Resuspend isolated mitochondria to a final protein concentration of 1-5 mg/mL in ice-cold

Co-IP Lysis Buffer.

Incubate on a rotator for 30-60 minutes at 4°C to solubilize mitochondrial membranes.

Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet insoluble material.
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Transfer the supernatant (mitochondrial lysate) to a new pre-chilled tube.

Pre-clear the lysate by adding 20-30 µL of equilibrated Protein A/G magnetic beads and

incubating for 1 hour at 4°C on a rotator.

Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

Add the anti-tag antibody (amount to be optimized, typically 1-5 µg) to the pre-cleared lysate.

Incubate for 2-4 hours or overnight at 4°C on a rotator to allow antibody-antigen binding.

Add 30-50 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

Incubate for 1-2 hours at 4°C on a rotator to capture the immune complexes.

Place the tube on a magnetic rack and discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the

beads, incubate for 5 minutes, and then pellet using the magnetic rack.

After the final wash, remove all residual wash buffer.

Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer and

heating at 95°C for 5-10 minutes.

Pellet the beads using the magnetic rack and collect the supernatant containing the eluted

proteins.

The eluate is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations
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Caption: Experimental workflow for the co-immunoprecipitation of Mim1 interacting proteins.
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Caption: Role of the MIM complex in the import and assembly of mitochondrial outer

membrane proteins.

To cite this document: BenchChem. [Protocol for Co-immunoprecipitation of Mim1 Interacting
Proteins in Saccharomyces cerevisiae]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436723#protocol-for-co-immunoprecipitation-of-
mim1-interacting-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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